GW3965
Description
Overview of Liver X Receptors (LXRs) and their Biological Significance
Liver X Receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.govutuvolter.fi Initially considered "orphan" receptors because their natural ligands were unknown, they were later "adopted" upon the discovery that oxysterols, which are oxidized derivatives of cholesterol, serve as their endogenous activators. nih.gov LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. wikipedia.org They function as cellular cholesterol sensors, activating a genetic program to protect cells from cholesterol overload by promoting its efflux, transport, and conversion to bile acids in the liver. nih.govnih.gov Beyond metabolism, LXRs also play a significant role in modulating immune and inflammatory responses, particularly in macrophages. nih.govub.edu
There are two distinct isoforms of the Liver X Receptor, LXRα and LXRβ, which are encoded by separate genes, NR1H3 and NR1H2, respectively. wikipedia.orgnih.gov While they share a high degree of similarity, especially in their DNA-binding domains, their expression patterns differ significantly, suggesting both overlapping and distinct biological functions. nih.govendocrine-abstracts.org
LXRα (NR1H3): The expression of LXRα is predominantly localized to metabolically active tissues. utuvolter.fiendocrine-abstracts.org It is found in high levels in the liver, intestines, adipose tissue, macrophages, kidneys, and adrenal glands. ub.edunih.gov Its prominent role in the liver makes it a key regulator of whole-body cholesterol homeostasis. nih.gov
LXRβ (NR1H2): In contrast to the tissue-restricted expression of LXRα, LXRβ is expressed ubiquitously, meaning it is found in almost all cells and tissues throughout the body. nih.govub.edunih.gov
This differential distribution allows for tissue-specific regulation of lipid metabolism and inflammatory responses. Both isoforms function by forming a heterodimer with the Retinoid X Receptor (RXR). ub.edunih.gov
Table 1: Expression and Distribution of LXR Isoforms
| Isoform | Gene Symbol | Primary Expression Tissues |
|---|---|---|
| LXRα | NR1H3 | Liver, intestine, adipose tissue, macrophages, kidney, adrenal glands ub.edunih.govendocrine-abstracts.org |
| LXRβ | NR1H2 | Ubiquitously expressed in most tissues nih.govub.edunih.gov |
The activity of LXRs is modulated by the binding of specific molecules known as ligands. These can be naturally occurring within the body (endogenous) or created in a laboratory (synthetic).
Endogenous Ligands: The primary endogenous ligands for both LXR isoforms are oxysterols, which are intermediates in cholesterol metabolism. nih.govnih.gov These molecules, including 24(S)-hydroxycholesterol, 25-hydroxycholesterol, 27-hydroxycholesterol, and 24(S),25-epoxycholesterol, bind to LXRs when intracellular cholesterol levels rise, thereby activating the receptor. nih.govnih.gov Certain fatty acids, such as arachidonic acid, have been identified as potential endogenous LXR antagonists, capable of blocking the receptor's activation. nih.gov
Synthetic Ligands: To study LXR function with greater potency and stability than endogenous ligands, researchers have developed synthetic agonists. pnas.orgresearchgate.net Among the most widely used first-generation synthetic LXR agonists are T0901317 and GW3965. alzdiscovery.orgnih.gov These compounds are generally dual agonists, activating both LXRα and LXRβ. alzdiscovery.org While instrumental in elucidating LXR's role in physiology, these early agonists also revealed that LXR activation stimulates lipogenesis, leading to undesirable effects like hypertriglyceridemia in animal models. pnas.orgmdpi.com This has prompted further research into developing more selective LXR modulators. nih.gov Another synthetic steroidal LXR ligand, N,N-dimethyl-3ß-hydroxycholenamide (DMHCA), has been shown to exert anti-atherogenic effects without some of the negative side effects associated with non-steroidal ligands. nih.gov
This compound as a Synthetic LXR Agonist
This compound is a non-steroidal chemical compound that has been extensively used in research to activate LXR signaling pathways. pnas.orgresearchgate.net
This compound emerged in the early 2000s as one of the first potent and selective synthetic LXR agonists, alongside the compound T0901317. alzdiscovery.orgnih.gov Its development was a significant step forward, providing researchers with a reliable chemical tool to investigate the therapeutic potential of LXR activation. acs.org These first-generation agonists were pivotal in confirming the role of LXRs in controlling the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (apoE). pnas.orgresearchgate.net The use of this compound in animal models helped establish that synthetic LXR activation could inhibit the development of atherosclerosis. pnas.orgresearchgate.net
This compound functions as a dual agonist, meaning it activates both LXRα and LXRβ. alzdiscovery.org However, it exhibits a degree of selectivity, showing higher potency for the β isoform. In vitro studies have quantified its activity, with reported half-maximal effective concentrations (EC₅₀) of approximately 190 nM for human LXRα and 30 nM for human LXRβ. medchemexpress.com This potent activation of LXRs by this compound leads to the robust induction of LXR target genes. Research has shown that this compound is significantly more effective at inducing the expression of genes like ABCA1 in macrophages compared to endogenous activators derived from cholesterol loading. pnas.orgresearchgate.net
Table 2: Agonist Activity of this compound on Human LXR Isoforms
| LXR Isoform | EC₅₀ (nM) |
|---|---|
| hLXRα | ~190 medchemexpress.com |
| hLXRβ | ~30 medchemexpress.com |
Rationale for Investigating this compound in Disease Models
The rationale for using this compound in experimental models of disease is rooted in the multifaceted roles of LXRs in metabolism and inflammation. nih.govnih.gov By activating LXRs, this compound allows researchers to explore the therapeutic potential of targeting these pathways.
Key areas of investigation include:
Atherosclerosis: Since LXRs promote cholesterol efflux from macrophages and inhibit inflammation, this compound has been used extensively in mouse models of atherosclerosis. pnas.orgfrontiersin.org Studies have shown that treatment with this compound can significantly reduce the size of atherosclerotic lesions, providing direct evidence for the atheroprotective effects of LXR agonists. pnas.orgresearchgate.net
Neurodegenerative Diseases: LXRs and their target genes are expressed in the brain and are involved in lipid homeostasis and inflammation within the central nervous system. taylorandfrancis.complos.org This has led to the investigation of this compound in models of Alzheimer's disease and traumatic brain injury, where it has been shown to reduce neuropathology and improve cognitive outcomes. alzdiscovery.orgplos.org
Inflammation: The ability of LXRs to suppress inflammatory gene expression in macrophages provides a strong basis for studying this compound in various inflammatory disease models. nih.govnih.gov Research has demonstrated its efficacy in preclinical models of conditions like airway hyperresponsiveness and skin inflammation. nih.gov
Cancer: Emerging research has implicated LXRs in cancer biology. mdpi.com this compound has been used to probe the effects of LXR activation in various cancer cell lines and animal models, where it has been shown to inhibit proliferation and induce apoptosis in certain contexts, such as in glioblastoma and breast cancer. medchemexpress.commdpi.com
Intracerebral Hemorrhage: In models of stroke, this compound treatment has been found to reduce brain injury, promote the clearance of the hematoma, and facilitate tissue repair by modulating the response of microglia and macrophages. bmj.com
Table 3: Investigated Therapeutic Areas for this compound in Preclinical Models
| Disease Area | Rationale for Investigation | Example Finding |
|---|---|---|
| Atherosclerosis | LXR activation promotes reverse cholesterol transport and reduces inflammation in the artery wall. pnas.org | Reduced atherosclerotic lesion area in LDLR−/− and apoE−/− mice. pnas.orgresearchgate.net |
| Neurodegeneration | LXRs regulate lipid metabolism and inflammation in the central nervous system. plos.org | Improved cognitive recovery and suppressed axonal damage after traumatic brain injury. plos.org |
| Inflammation | LXRs suppress the expression of pro-inflammatory genes in immune cells. nih.govnih.gov | Attenuated the production of pro-inflammatory cytokines in murine mast cells. nih.gov |
| Cancer | LXR activation can disrupt cancer cell proliferation and lipid metabolism. mdpi.com | Promoted glioblastoma cell death by inhibiting an EGFR/AKT/SREBP-1/LDLR-dependent pathway. medchemexpress.com |
| Intracerebral Hemorrhage | LXRs can modulate the inflammatory response of microglia/macrophages and assist in tissue repair. bmj.com | Reduced lesion volume and promoted hematoma clearance in a mouse model. bmj.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSRXHZFIBFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961002 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-09-3 | |
| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 3965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-3965 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-3965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action of Gw3965
LXR Activation and Gene Regulation
GW3965 functions as an LXR agonist, binding to and activating both LXRα and LXRβ isoforms nih.govnih.gov. This activation leads to the transcriptional modulation of a variety of target genes involved in lipid metabolism and other cellular processes. LXRs, upon activation, heterodimerize with retinoid X receptors (RXRs) to induce transcription nih.gov.
Transcriptional Modulation of Target Genes
Activation of LXRs by this compound results in the upregulation and downregulation of numerous genes. For instance, in pancreatic cancer cells, this compound treatment led to the upregulation of 188 genes and the downregulation of 92 genes common to two different cell lines tmc.edu. These responsive genes are involved in various biological pathways critical for multiple cellular functions tmc.edu. In the small intestine, this compound treatment significantly increased the expression of LXR-regulated genes such as ABCA1, ABCG1, ABCG5, ABCG8, and SREBP1c ahajournals.org. Hepatic expression of these genes was also increased, though to a lesser extent, except for SREBP1c which showed a more significant upregulation ahajournals.org. In liver tissue of rats, this compound significantly elevated the gene expression of cholesterol 7-α-hydroxylase (CYP7a), a known LXR-target gene in rodents nih.gov.
Influence on ABCA1 and ABCG1 Expression
This compound is a potent inducer of the expression of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1) pnas.orgresearchgate.netmdpi.com. These transporters play crucial roles in cholesterol efflux. Studies have shown that this compound strongly upregulates ABCA1 and ABCG1 in the small intestine in a dose-dependent manner researchgate.net. In peritoneal macrophages, the expression of ABCA1 and ABCG1 is also increased by this compound researchgate.net. In vascular smooth muscle cells, this compound robustly induces ABCA1/ABCG1 expression mdpi.com. In the brain, this compound treatment has been shown to increase the levels of ABCA1 in wild-type mice researchgate.netnih.gov. This upregulation of ABCA1 and ABCG1 by this compound promotes cholesterol efflux from cells pnas.org.
Regulation of Apolipoprotein E (ApoE) Expression and Lipidation
Apolipoprotein E (ApoE) is another key target gene regulated by LXR activation, including by this compound plos.orgnih.govmdpi.com. ApoE is a major lipid carrier, particularly in the brain, and its lipidation status is critical for its function in lipid transport, سينapse regeneration, and clearance of amyloid-β plos.orgresearchgate.netmdpi.com. This compound treatment has been shown to induce ApoE expression both in vitro and in vivo plos.orgnih.gov. This LXR agonist-mediated upregulation of ApoE, along with increased ABCA1 expression, is thought to enhance ApoE lipidation, a process mediated by ABCA1 plos.orgmdpi.com. Increased ApoE lipidation promoted by this compound has been linked to beneficial effects in neurological contexts, such as improved recovery in models of traumatic brain injury and reduced amyloid-β levels in Alzheimer's disease models plos.orgresearchgate.netmdpi.com.
Cell Cycle Modulation by this compound
Beyond its effects on lipid metabolism genes, this compound has been observed to influence cell cycle progression in various cell types, contributing to its antiproliferative effects.
Induction of Cell Cycle Arrest (e.g., G1/G0 phase)
This compound has been shown to induce cell cycle arrest, frequently at the G1 or G1/S phase nih.govfrontiersin.orgoup.comoncotarget.com. In pancreatic cancer cells, this compound induced cell cycle arrest frontiersin.orgresearchgate.net. Similarly, in breast cancer cells, activation of LXRs by this compound induced G1/G0 arrest oup.com. Studies in various cell lines, including prostate cancer cells (LNCaP), have demonstrated that this compound can arrest the cell cycle at the G1/S boundary in a dose-dependent manner nih.gov. In gefitinib-resistant non-small cell lung cancer cells, this compound treatment induced an increase in the G1 phase population oncotarget.comnih.gov. This cell cycle arrest contributes to the observed inhibition of cell proliferation by this compound nih.govfrontiersin.org.
Inhibition of Proliferating Cell Nuclear Antigen (PCNA)
This compound has been reported to inhibit the expression of Proliferating Cell Nuclear Antigen (PCNA) frontiersin.orgresearchgate.net. PCNA is a key protein involved in DNA replication and repair, and its expression is indicative of cell proliferation wikipedia.orgoup.com. In pancreatic cancer cells, this compound inhibited the expression of genes involved in proliferation, including PCNA tmc.edufrontiersin.orgresearchgate.net. This downregulation of PCNA by this compound is consistent with its ability to induce cell cycle arrest and inhibit cell proliferation frontiersin.orgresearchgate.netnih.gov.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Activation of LXRs by agonists like this compound has been shown to inhibit the NF-κB pathway. This inhibition is considered a key mechanism behind the anti-inflammatory properties of LXRs ahajournals.orgoup.com.
Studies have demonstrated that this compound can suppress the activation of NF-κB in a dose-dependent manner. For instance, in gefitinib-resistant non-small cell lung cancer (NSCLC) cells, this compound treatment inhibited the expression of NF-κB (p65) nih.gov. The activation of the NF-κB pathway typically involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes nih.gov. This compound has been shown to decrease the levels of the NF-κB target gene IκBα, indicating a reduction in NF-κB transcriptional activity ahajournals.org. This inhibition of NF-κB signaling contributes to the attenuation of inflammatory responses in various contexts, including lung injury and arthritis oup.comnih.gov.
Attenuation of p38 Mitogen-Activated Protein Kinase (MAPK) Activation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation pubcompare.ai. Research indicates that LXR activation can inhibit the phosphorylation of p38 MAPK. This effect has been observed in various cell types, including macrophages oup.com.
In diabetic myocardium, treatment with this compound significantly inhibited diabetes-induced p38 MAPK phosphorylation without altering total protein levels nih.gov. Similarly, in lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress LPS-induced phosphorylation of p38 MAPK oup.com. This attenuation of p38 MAPK activation by this compound contributes to its anti-inflammatory and protective effects in conditions such as diabetic cardiomyopathy and potentially in reducing reactive oxygen species (ROS) production nih.govresearchgate.net.
Suppression of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a significant role in immunosuppression, particularly in the context of cancer imrpress.commdpi.com. This compound has been reported to possess the ability to reduce the levels and suppress the function of MDSCs imrpress.comfrontiersin.org.
LXR agonists like this compound can impair MDSC survival and enhance anti-tumor immunity mdpi.com. This suppression of MDSCs by this compound is thought to contribute to its synergistic effects in overcoming drug resistance and promoting radiosensitization in certain cancers, such as NSCLC frontiersin.org. The reduction in MDSC levels can lead to a less immunosuppressive tumor microenvironment, potentially enhancing the effectiveness of other therapeutic approaches imrpress.com.
Neurobiological Mechanisms
This compound has demonstrated several beneficial effects on the central nervous system, influencing the health and function of various neural cell types and promoting neurorestorative processes.
Protection of Microglia, Neurons, Astrocytes, and Oligodendrocytes
This compound exhibits protective effects on various cell types within the central nervous system, including microglia, neurons, astrocytes, and oligodendrocytes nih.govnih.govwindows.netfrontiersin.org. LXRs are expressed in glial cells such as microglia, astrocytes, and oligodendrocytes in the adult brain nih.gov.
Studies have shown that this compound can reduce the activation of glial cells, including microglia and astrocytes, thereby suppressing neuroinflammation nih.gov. In models of neurodegenerative conditions and injury, this compound treatment has been associated with reduced microglial stimulation and neuroinflammation news-medical.netresearchgate.net. Furthermore, this compound has been shown to protect dopaminergic neurons from impairment and mitigate axonal degeneration nih.govfrontiersin.org. It also enhances oligodendrocyte development and increases myelination, which are crucial for white matter integrity and function news-medical.netbmj.com.
Data from studies investigating the effects of this compound on glial cell markers:
| Cell Type | Marker | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Microglia | Iba-1 | Suppressed expression/activation | nih.govresearchgate.net |
| Astrocytes | GFAP | Reduction in astrogliosis (in some contexts) | windows.netresearchgate.net |
| Oligodendocytes | Olig2, CC1 | Increased number of precursors and mature oligodendrocytes | bmj.com |
Promotion of Hippocampal Neurogenesis
Hippocampal neurogenesis, the process of generating new neurons in the hippocampus, is crucial for learning, memory, and mood regulation. This compound has been shown to promote hippocampal neurogenesis nih.govwindows.netnih.gov.
Activation of LXRs by this compound can reverse impaired hippocampal neurogenesis observed in models of stress and cognitive impairment nih.govnih.gov. This effect is mediated, at least in part, through the activation of the PI3K/Akt pathway, which promotes neural stem cell proliferation nih.gov. Studies in mice have shown that this compound treatment increases the number of stem and proliferating cells in the subgranular zone of the dentate gyrus, a region of the hippocampus where neurogenesis occurs windows.netresearchgate.net.
Restoration of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory news-medical.net. This compound has demonstrated the capacity to restore synaptic plasticity, particularly in conditions where it is impaired windows.netresearchgate.net.
Activation of the LXR pathway by this compound can modulate synaptic plasticity and prevent synaptic deficits induced by factors such as amyloid beta exposure researchgate.net. This protective effect is associated with increased synthesis of synapse-related proteins, which helps to restore synaptic function researchgate.net. Studies have shown that this compound treatment increases the expression of synaptic proteins like Synaptophysin, a marker for presynaptic plasticity ahajournals.orgnih.gov. This compound has also been shown to rescue hippocampus long-term synaptic plasticity that was disrupted by oligomeric amyloid beta peptides windows.net.
Data on the effect of this compound on synaptic protein expression:
| Protein | Role in Synaptic Function | Effect of this compound Treatment | Reference |
|---|
Compound Information
| Compound Name | PubChem CID |
| This compound | 447905 uni.lunih.govnih.govguidetoimmunopharmacology.org |
Note: The PubChem CID 16078973 was also listed in relation to this compound in one source, but CID 447905 is consistently identified as this compound uni.lu.## The Chemical Compound this compound: Mechanisms of Action and Neurobiological Effects
This compound is a synthetic small molecule recognized as a potent and selective agonist for Liver X Receptors (LXRs), belonging to the nuclear receptor superfamily. These receptors are key regulators of cholesterol, lipid, and glucose metabolism, and have also been implicated in inflammatory responses nih.govahajournals.org. This compound exerts its biological activities through the activation of both LXRα and LXRβ isoforms nih.gov. Chemically, this compound is characterized as a diarylmethane with the molecular formula C33H31ClF3NO3 uni.lunih.gov. Its interaction with LXRs leads to the modulation of various downstream signaling pathways, contributing to its diverse biological effects, particularly in the context of inflammation and neuroprotection.
The mechanisms through which this compound exerts its effects are primarily mediated by the activation of Liver X Receptors, leading to the modulation of key inflammatory and cellular signaling pathways.
Anti-inflammatory Actions of this compound
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central mediator of inflammatory and immune responses. Activation of LXRs by agonists such as this compound is known to inhibit the NF-κB pathway, representing a significant anti-inflammatory mechanism ahajournals.orgoup.com.
Research indicates that this compound can suppress the activation of NF-κB in a dose-dependent manner. For example, studies in gefitinib-resistant human non-small cell lung cancer (NSCLC) cells demonstrated that this compound treatment inhibited the expression of the NF-κB p65 subunit nih.gov. The NF-κB pathway is typically activated upon phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes nih.gov. This compound has been shown to decrease the levels of IκBα, indicating a reduction in NF-κB transcriptional activity ahajournals.org. This inhibitory effect on NF-κB signaling contributes to the amelioration of inflammatory conditions, as observed in models of lung injury and arthritis oup.comnih.gov.
Attenuation of p38 Mitogen-Activated Protein Kinase (MAPK) Activation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress stimuli and inflammatory cytokines pubcompare.ai. Evidence suggests that activation of LXRs can lead to the inhibition of p38 MAPK phosphorylation. This effect has been documented in various cell types, including macrophages oup.com.
In the context of diabetic cardiomyopathy, treatment with this compound significantly inhibited the phosphorylation of p38 MAPK induced by diabetes, without affecting the total protein levels of p38 MAPK nih.gov. Similarly, in macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to suppress the LPS-induced phosphorylation of p38 MAPK oup.com. The attenuation of p38 MAPK activation by this compound contributes to its anti-inflammatory and protective effects, potentially by reducing oxidative stress and inflammation nih.govresearchgate.net.
Suppression of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in suppressing immune responses, particularly within the tumor microenvironment imrpress.commdpi.com. This compound has been reported to reduce the levels and suppress the immunosuppressive function of MDSCs imrpress.comfrontiersin.org.
LXR agonists, including this compound, can impair the survival of MDSCs and enhance anti-tumor immunity mdpi.com. The suppression of MDSCs by this compound is believed to contribute to its synergistic effects in overcoming drug resistance and increasing sensitivity to radiotherapy in certain cancers, such as NSCLC frontiersin.org. By reducing the population of MDSCs, this compound can help to create a less immunosuppressive tumor microenvironment, potentially improving the efficacy of other cancer therapies imrpress.com.
Neurobiological Mechanisms
This compound has demonstrated beneficial effects within the central nervous system, influencing the health and function of various neural cell types and promoting processes associated with neurorestoration and plasticity.
Protection of Microglia, Neurons, Astrocytes, and Oligodendrocytes
This compound exhibits protective effects on multiple cell types in the central nervous system, including microglia, neurons, astrocytes, and oligodendrocytes nih.govnih.govwindows.netfrontiersin.org. LXRs are expressed in glial cells such as microglia, astrocytes, and oligodendrocytes in the adult brain nih.gov.
Studies have shown that this compound can reduce the activation of glial cells, including microglia and astrocytes, thereby mitigating neuroinflammation nih.gov. In models of neurodegenerative conditions and injury, this compound treatment has been associated with reduced microglial activation and neuroinflammation news-medical.netresearchgate.net. Furthermore, this compound has been shown to protect dopaminergic neurons from damage and attenuate axonal degeneration nih.govfrontiersin.org. It also promotes the development of oligodendrocytes and increases myelination, which are essential for the integrity and function of white matter news-medical.netbmj.com.
Research findings on the impact of this compound on key markers of neural cell types:
| Cell Type | Marker | Observed Effect of this compound Treatment | Reference |
| Microglia | Iba-1 | Suppressed expression and activation | nih.govresearchgate.net |
| Astrocytes | GFAP | Reduction in astrogliosis (context-dependent) | windows.netresearchgate.net |
| Oligodendrocytes | Olig2, CC1 | Increased numbers of precursors and mature oligodendrocytes | bmj.com |
| Neurons | Synaptophysin | Increased expression (marker for presynaptic plasticity and synaptogenesis) | ahajournals.orgnih.gov |
Promotion of Hippocampal Neurogenesis
Hippocampal neurogenesis, the process by which new neurons are generated in the hippocampus, is vital for cognitive functions like learning and memory, as well as mood regulation. This compound has been shown to promote hippocampal neurogenesis nih.govwindows.netnih.gov.
Activation of LXRs by this compound can reverse impairments in hippocampal neurogenesis observed in models of chronic stress and cognitive decline nih.govnih.gov. This effect is partly mediated through the activation of the PI3K/Akt pathway, which stimulates the proliferation of neural stem cells nih.gov. Studies in mice have demonstrated that this compound treatment increases the number of stem and proliferating cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the hippocampus windows.netresearchgate.net.
Restoration of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to modify their strength and efficacy over time, is a fundamental mechanism underlying learning and memory news-medical.net. This compound has demonstrated the capacity to restore synaptic plasticity, particularly in conditions where it is compromised windows.netresearchgate.net.
Activation of the LXR pathway by this compound can modulate synaptic plasticity and prevent synaptic deficits induced by factors such as exposure to amyloid beta peptides researchgate.net. This protective effect is associated with an increase in the synthesis of proteins essential for synaptic function, contributing to the restoration of synaptic integrity researchgate.net. Studies have shown that this compound treatment enhances the expression of synaptic proteins like Synaptophysin, a marker for presynaptic plasticity ahajournals.orgnih.gov. This compound has also been reported to rescue long-term synaptic plasticity in the hippocampus that was disrupted by oligomeric amyloid beta windows.net.
Observed effects of this compound on synaptic protein expression:
| Protein | Role in Synaptic Function | Observed Effect of this compound Treatment | Reference |
| Synaptophysin | Presynaptic plasticity and synaptogenesis | Increased expression | ahajournals.orgnih.gov |
Enhancement of Oligodendrocyte Development and Myelination
Research suggests that this compound promotes oligodendrocyte development and enhances myelination, processes crucial for the formation and repair of the myelin sheath in the CNS bmj.comnih.govresearchgate.netahajournals.org. Oligodendrocytes are responsible for producing myelin, which insulates axons and facilitates rapid nerve impulse conduction mdpi.comfrontiersin.org.
Studies have shown that this compound treatment can increase the number of oligodendrocyte lineage cells, including oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes bmj.com. For instance, in a model of experimental intracerebral hemorrhage (ICH), this compound treatment increased the numbers of Olig2⁺, Olig2⁺PDGFRα⁺ (representing OPCs), and Olig2⁺CC1⁺ cells (mature oligodendrocytes) in perihaematomal regions bmj.com. Similarly, in a mouse model of chronic unpredictable stress (CUS), this compound treatment increased the density of newborn and mature oligodendrocytes in certain hippocampal subregions nih.gov.
Furthermore, this compound has been shown to increase the expression of myelin basic protein (MBP), a key protein component of myelin medchemexpress.commedchemexpress.comnih.gov. In CUS-exposed mice, this compound increased the intensity of MBP staining in the CA3 subregion of the hippocampus, indicating improved myelination nih.gov. In vitro studies using human hybrid cell lines with characteristics of primary oligodendrocytes have also shown that this compound can induce the expression of myelination markers researchgate.net.
The pro-myelinating effects of this compound are linked to its role in cholesterol homeostasis, as cholesterol is a vital component of myelin researchgate.netmdpi.com. LXR target genes, such as ABCA1 and ApoE, are crucial for cholesterol homeostasis and play important roles in demyelination and remyelination nih.gov. This compound elevates the expression of ABCA1 and Apolipoprotein E (ApoE), which are involved in lipid and cholesterol efflux and recycling, processes necessary for myelin synthesis and repair bmj.complos.org. Enhanced lipid/cholesterol clearance promoted by this compound may contribute to oligodendrogenesis and the reduction of white matter injury bmj.com.
Data from studies investigating the effects of this compound on oligodendrocyte populations and myelination markers are summarized in the table below:
| Study Model | Cell Type/Marker | Observed Effect of this compound Treatment | Citation |
| Experimental ICH (Mice) | Olig2⁺ cells (oligodendrocyte lineage) | Increased number in perihaematomal regions | bmj.com |
| Experimental ICH (Mice) | Olig2⁺PDGFRα⁺ cells (OPCs) | Increased number in perihaematomal regions | bmj.com |
| Experimental ICH (Mice) | Olig2⁺CC1⁺ cells (mature oligodendrocytes) | Increased number in perihaematomal regions | bmj.com |
| CUS-induced Depression (Mice) | Newborn and mature oligodendrocytes (BrdU⁺/Olig2⁺/CC1⁺) | Increased density in hippocampal CA3 subregion | nih.gov |
| CUS-induced Depression (Mice) | MBP staining intensity | Increased intensity in hippocampal CA3 subregion | nih.gov |
| Steroidal Diabetes Model (Rats) | MBP gene expression | Increase | nih.gov |
| Human Hybrid Oligodendrocyte Cell Line (MO3.13) | Myelination markers expression | Induction | researchgate.net |
| Experimental Stroke (Mice) | Myelin density | Significantly increases in the ischemic brain | ahajournals.org |
Modulation of Neuroinflammation
This compound is recognized for its potent anti-inflammatory properties in the CNS, which are mediated through the activation of LXRs mdpi.comahajournals.orgplos.orgnih.gov. Neuroinflammation, often driven by activated microglia and other immune cells, plays a significant role in the pathogenesis of various neurological disorders mdpi.comoup.com.
LXR agonists like this compound can suppress inflammatory responses by inhibiting the expression of pro-inflammatory genes, often through the transrepression of transcription factors such as nuclear factor-κB (NF-κB) ahajournals.orgnih.govnih.govresearchgate.net. Studies have shown that this compound treatment reduces the activation of glial cells, including microglia and astrocytes, and attenuates the expression of inflammatory mediators mdpi.comnih.gov.
In models of experimental stroke and ICH, this compound administration decreased the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) ahajournals.orgresearchgate.net. This compound has also been shown to promote a shift in the phenotype of microglia/macrophages from a pro-inflammatory (e.g., IL-1β⁺) to a regulatory or anti-inflammatory phenotype (e.g., Arginase1⁺CD206⁺) bmj.comresearchgate.netresearchgate.net. This modulation of microglial phenotype is considered crucial for the beneficial effects of this compound in promoting tissue regeneration and recovery bmj.comresearchgate.net.
Furthermore, this compound can enhance the phagocytic capacity of microglia, particularly in the context of inflammation pnas.org. By suppressing inflammatory gene expression, this compound can reverse the inhibition of phagocytosis induced by inflammatory cytokines, thereby facilitating the clearance of debris, such as myelin debris and cholesterol crystals, which can otherwise hinder tissue repair bmj.commdpi.comresearchgate.netpnas.org.
The anti-inflammatory effects of this compound are partly mediated by its regulation of lipid metabolism genes, such as ABCA1 elifesciences.org. ABCA1 induction by LXRs contributes to the repression of inflammation by reducing the cholesterol content of cell membranes, which can affect the activation of inflammatory signaling pathways elifesciences.org.
Key findings regarding the modulation of neuroinflammation by this compound are summarized below:
| Study Model | Inflammatory Marker/Cell Type | Observed Effect of this compound Treatment | Mechanism / Associated Finding | Citation |
| Experimental Stroke (Rats/Mice) | Pro-inflammatory gene expression (e.g., iNOS, COX-2, MMP-9) | Decreased expression | Inhibition of NF-κB transcriptional activity | ahajournals.org |
| Experimental Stroke (Rats/Mice) | IL-1β levels | Decreased levels | ahajournals.org | |
| Experimental Stroke (Rats/Mice) | TNF-α levels | No significant modification | ahajournals.org | |
| Experimental ICH (Mice) | Density of pro-inflammatory M/M (IL-1β⁺) | Reduced density | Shift towards Arginase1⁺CD206⁺ regulatory phenotype | bmj.comresearchgate.netresearchgate.net |
| Experimental ICH (Mice) | IL-1β and iNOS expression | Inhibited expression at perihematomal region | Associated with promotion of regulatory M/M phenotype shift | researchgate.net |
| MPTP-induced Neurotoxicity (Rodents) | Activation of microglia and astrocytes | Reduced activation | Associated with protection of dopaminergic neurons | mdpi.com |
| Experimental Autoimmune Encephalomyelitis (EAE) | Microglial activation and neuroinflammation | Inhibition and attenuation | mdpi.com | |
| CUS-induced Depression (Mice) | Microglial activation and neuroinflammation | Suppression in hippocampal subregions | Associated with reversal of changes in microglial number, activation state, and morphology | nih.gov |
| Microglia (BV2 cells) | Inflammatory response to fAβ, IL-1β, LPS | Attenuation/Reversal | Promotes capacity to maintain fAβ-stimulated phagocytosis in the setting of inflammation | pnas.org |
| Microglia/Macrophages | Phagocytic clearance of myelin debris/cholesterol | Promotion | Linked to inhibition of inflammatory response and supportive environment for oligodendrogenesis | researchgate.netresearchgate.net |
Preclinical Research Applications of Gw3965 in Disease Models
Oncological Research
Research into the effects of GW3965 in cancer models has demonstrated antiproliferative and pro-apoptotic activities in several cancer types, including breast cancer and pancreatic ductal adenocarcinoma. frontiersin.orgnih.govmdpi.com
Breast Cancer Studies
Studies in breast cancer cell lines have explored the mechanisms by which this compound exerts its effects, highlighting its impact on key cell cycle regulators and cellular proliferation. frontiersin.orgnih.gov
Microarray analysis in breast cancer cells treated with this compound has shown a downregulation of E2F2, a transcription factor involved in cell cycle regulation. frontiersin.orgnih.govmdpi.comresearchgate.net This downregulation of E2F2 transcript levels has been observed in different breast cancer cell lines, including MCF-7 and T-47D. nih.govresearchgate.net For instance, qPCR analysis showed decreases of approximately 30% to 40% in E2F2 transcript levels in MCF-7 cells up to 72 hours following this compound treatment, while T-47D cells exhibited a more substantial decrease, over 80% after 48 hours. nih.govresearchgate.net
Furthermore, this compound treatment has been shown to reduce E2F2 binding to the cis-regulatory regions of its target genes. nih.govresearchgate.net This suggests that this compound disrupts cell cycle progression and proliferation in estrogen receptor-positive (ER+) breast cancer cells, at least in part, by downregulating both the expression and activity of E2F2. nih.govresearchgate.net The downregulated genes following LXR ligand treatment commonly include those involved in cell cycle regulation, DNA replication, and other proliferation-related processes. nih.govresearchgate.net
Treatment with this compound has been shown to inhibit proliferation in breast cancer cells in vitro. frontiersin.orgmdpi.comuit.no This antiproliferative effect has been observed in both ER-positive and ER-negative breast cancer cell lines. nih.govmdpi.comuit.no For example, this compound significantly inhibited growth in the ER-positive cell line T47D and the triple-negative cell line MDA-MB-231 in a dose-dependent manner. uit.no
The inhibition of proliferation is linked to the downregulation of genes associated with cell cycle and growth. nih.govuit.no Knockdown of E2F2 expression, mimicking the effect of LXR ligand treatment, has been shown to disrupt the proliferation of ER+ breast cancer cells, indicating that the downregulation of E2F2 by LXR activation contributes to the antiproliferative effects of this compound. nih.govresearchgate.netresearchgate.net
Data on the effect of this compound on breast cancer cell proliferation:
| Cell Line | Estrogen Receptor (ER) Status | This compound Concentration | Effect on Proliferation | Citation |
| T47D | ER-positive | 10 µM | Significant inhibition | uit.no |
| MDA-MB-231 | ER-negative | 10 µM | Significant inhibition | uit.no |
| MCF-7 | ER-positive | 10 µM | Inhibition | researchgate.net |
| SK-BR3 | ER-negative | 10 µM | Nearly abolished effect | researchgate.net |
Pancreatic Ductal Adenocarcinoma (PDAC)
Preclinical studies have also investigated the effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells, demonstrating inhibition of proliferation and induction of apoptosis, as well as highlighting a specific signaling pathway involved in cell cycle arrest. frontiersin.orgnih.govsciopen.comresearchgate.net
This compound has been shown to inhibit the proliferation of PDAC cell lines, including BxPC-3, MIA PaCa-2, and PANC-1. frontiersin.orgsciopen.comresearchgate.net This inhibition is associated with the downregulation of epidermal growth factor receptor (EGFR) and its transcriptional target SKP2. frontiersin.orgresearchgate.net While some studies did not observe increased cell death following single-agent treatment with this compound in PDAC cells, others have reported that this compound can induce apoptosis. mdpi.comresearchgate.net When combined with gemcitabine (B846), this compound inhibited the expression of G1-S phase regulatory proteins and promoted apoptosis in KRAS-mutated PDAC cells. frontiersin.orgresearchgate.net this compound has also been reported to induce caspase-dependent apoptosis in in vivo models. frontiersin.org
In vitro studies using MIA PaCa-2 and BXPC3 cell lines demonstrated that this compound treatment led to a reduction in cell viability, inhibition of cell proliferation, stimulation of cell death, and suppression of colony formation. sciopen.com These in vitro effects translated to significant inhibition of xenograft tumor growth in vivo. sciopen.com
This compound has been observed to induce cell cycle arrest in PDAC cells. frontiersin.orgnih.govmdpi.com Research indicates that this cell cycle arrest is mediated via the ATF4/TXNIP/REDD1/mTOR axis. frontiersin.orgnih.govsciopen.comnih.gov Specifically, this compound treatment upregulates the expression of activating transcription factor 4 (ATF4) and thioredoxin-interacting protein (TXNIP). nih.govsciopen.comnih.gov Upregulation of ATF4 and TXNIP, in turn, controls the upregulation of REDD1 (regulated in development and DNA damage responses 1), an inhibitor of mTOR (mechanistic target of rapamycin). sciopen.comnih.govbwise.kr Inhibition of mTOR signaling, as indicated by downregulated p-S6K1 expression, is associated with this compound treatment in both cell lines and xenograft tumors. nih.govnih.gov This signaling pathway critically controls this compound-mediated regulation of cell proliferation and death in pancreatic cancer. sciopen.comnih.gov
Analysis of human pancreatic cancer samples has revealed significant downregulation of ATF4, TXNIP, and REDD1 in tumor tissues compared to matching normal tissues, further supporting the significance of this pathway. nih.gov
Data on the effect of this compound on the ATF4/TXNIP/REDD1/mTOR axis in PDAC cells:
| Target Protein | Effect of this compound Treatment (in vitro) | Effect in Human PDAC vs. Normal Tissue | Citation |
| ATF4 | Upregulation | Significantly downregulated in tumor | nih.govsciopen.comnih.gov |
| TXNIP | Upregulation | Significantly downregulated in tumor | nih.govsciopen.comnih.gov |
| REDD1 | Upregulation | Significantly downregulated in tumor | sciopen.comnih.gov |
| mTOR signaling | Inhibition (via REDD1) | Not directly stated for mTOR status | nih.govsciopen.comnih.gov |
| p-S6K1 | Downregulation | Not directly stated | nih.govnih.gov |
Hepatocellular Carcinoma (HCC)
Downregulation of FOXM1 and Induction of Cell Cycle Arrest
Activation of LXRα by agonists such as this compound and TO901317 has been shown to downregulate the expression of Forkhead box protein M1 (FOXM1) in hepatocellular carcinoma (HCC) cells. FOXM1 is a transcription factor that regulates genes involved in cell cycle progression, including Cdc25A, cyclins, and p21. Its downregulation by LXR activation leads to cell cycle arrest in HCC cells. nih.govresearchgate.net LXRα, but not LXRβ, functions as a transcriptional repressor for FOXM1 expression by binding to a specific inverted repeat sequence in the FOXM1 gene promoter. nih.govresearchgate.net Knockdown of FOXM1 significantly attenuated the cell cycle arrest and cell growth suppression mediated by LXR activation in HCC cells. nih.govresearchgate.net In macrophages, this compound has also been observed to inhibit FOXM1, particularly in cells with a specific LXRα phosphorylation mutation. pnas.org
Colorectal Cancer (CRC)
Research into the role of LXRs in colorectal cancer suggests that their activation can inhibit CRC progression. frontiersin.orgcapes.gov.br Cholesterol accumulation in the intestine is associated with CRC development, and LXRα and LXRβ expression levels are negatively correlated with CRC progression. frontiersin.org
Activation of LXRs by agonists like this compound in colorectal cancer cells induces apoptosis and inhibits cell proliferation. frontiersin.orgcapes.gov.br Studies using human colorectal cancer cell lines, such as HT29 and HCT116, have shown that this compound treatment increases caspase-dependent apoptosis. capes.gov.brnih.gov this compound also induces cell cycle arrest, specifically at the G1/S phase, in these cells. frontiersin.orgcapes.gov.brnih.govresearchgate.net This cell cycle arrest is associated with a decrease in DNA synthesis, as indicated by reduced [³H] thymidine (B127349) incorporation. researchgate.net The antiproliferative effect of this compound in colon cancer cells is linked to the downregulation of S-phase–associated kinase protein-2 (Skp2), CDKs, and the proto-oncoprotein MYC. frontiersin.orgmdpi.com
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Mechanism(s) Involved | References |
| HT29 | Increased (caspase-dependent) | Arrest (G1/S phase) | LXR activation, Skp2 downregulation | capes.gov.brnih.govresearchgate.net |
| HCT116 | Increased (with BH3 mimetics) | Arrest (G1 phase) | LXR activation, LXRβ expression, Noxa upregulation | researchgate.netnih.govnih.gov |
Preclinical studies using xenograft animal models have demonstrated that this compound can inhibit CRC tumorigenesis. frontiersin.orgcapes.gov.brnih.gov In mice xenografted with human colorectal cancer cells, treatment with this compound slowed the growth of the tumors. capes.gov.brnih.gov Furthermore, in genetically modified mouse models prone to intestinal tumor formation, activation of LXR by approaches including LXR agonist treatment reduced the number and size of intestinal tumors. capes.gov.brnih.gov
Leukemia (ALL cells)
Research in leukemia, specifically in Acute Lymphoblastic Leukemia (ALL) cells, has explored the impact of LXR activation by this compound on cell fate and behavior. nih.gov
In human ALL cell lines, such as Jurkat and SupT1, treatment with this compound has been reported to dramatically upregulate the protein levels of Suppressor of cytokine signaling 3 (SOCS3). nih.gov This upregulation of SOCS3 appears to be a key mechanism through which LXR activation influences these cells. nih.gov
Activation of LXRs by this compound in Jurkat and SupT1 ALL cells significantly increased their apoptosis rates. nih.gov Concurrently, this compound treatment significantly decreased the cell proliferation rates and colony-forming abilities of these cells. nih.gov Studies suggest that the regulation of leukemic cell fate and biological behavior by LXR activation occurs via the SOCS3 pathway, rather than through the E2F family members (E2F1, E2F2, and E2F3a), whose expression levels were not affected by this compound treatment in these cells. nih.gov Inhibition of SOCS3 by siRNA transfection abolished the effects of LXR activation on proliferation and apoptosis in Jurkat and SupT1 cells. nih.gov
Neurological and Neurodegenerative Disorders
Preclinical studies have investigated the effects of this compound in models of neurological and neurodegenerative conditions, including Alzheimer's disease. The compound's ability to modulate lipid metabolism and inflammatory pathways, among others, suggests potential neuroprotective benefits.
Alzheimer's Disease (AD) Models
Alzheimer's disease is characterized by progressive cognitive decline and neuropathological hallmarks, including the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, neuroinflammation, and synaptic dysfunction. Preclinical studies using various AD mouse models have explored the effects of this compound on these pathological features and associated cognitive deficits.
Studies in AD mouse models have demonstrated that treatment with this compound can lead to improvements in cognitive function. In a model of mild repetitive traumatic brain injury (mrTBI), which is associated with increased AD risk, this compound treatment was shown to restore impaired novel object recognition memory in wild-type mice researchgate.netnih.govnih.gov. In triple-transgenic AD (3xTg-AD) mice, administration of this compound resulted in improved performance in hippocampal-dependent behavioral tasks, such as the Morris water maze plos.org. This cognitive enhancement in 3xTg-AD mice may be linked to this compound's influence on gene methylation patterns associated with neurogenesis and synaptogenesis nih.govresearchgate.net.
The impact of this compound on amyloid-beta pathology in AD models has been investigated, with some studies indicating a reduction in Aβ burden. LXR agonists, including this compound, have been reported to reduce amyloid plaque load, soluble amyloid, and beta-amyloid oligomers in certain AD mouse models nih.govalzdiscovery.org. In a mrTBI model, this compound treatment suppressed the elevation of soluble Aβ40 and Aβ42 levels researchgate.netnih.govnih.gov. However, findings regarding amyloid plaque reduction are not universally consistent across all studies. One study in 3xTg-AD mice did not observe a detectable reduction in amyloid load or the area positive for anti-Aβ staining in the hippocampus or cortex following this compound treatment, despite observing increased expression of ApoE and ABCA1 plos.orgresearchgate.net. It has also been noted that not all studies with LXR agonists show a reduction in Aβ plaques, and some may even report an increase in soluble β-amyloid at lower doses of this compound nih.gov.
Preclinical evidence suggests that this compound may help mitigate axonal damage in neurological insult models relevant to AD. In a mrTBI model, this compound treatment was found to suppress mild but significant axonal damage observed in wild-type mice researchgate.netnih.govnih.gov. This protective effect was dependent on the presence of Apolipoprotein E (ApoE) researchgate.netnih.govnih.gov. Furthermore, in a mouse model of stroke (middle cerebral artery occlusion, MCAo), this compound treatment led to a decrease in the area positive for amyloid precursor protein (APP), a marker indicative of axonal damage, within the striatal bundles, alongside an increase in axonal density ahajournals.org.
Neuroinflammation, involving the activation of astrocytes (astrogliosis) and microglia (microgliosis), is a significant component of AD pathology. Studies have explored the effects of this compound and other LXR agonists on these glial cell responses. In aged 3xTg mice, short-term treatment with this compound reduced astrogliosis but resulted in an increase in microgliosis alzdiscovery.org. Another study using 3xTg-AD mice treated with this compound reported an increase in the number of astrocytes but no activation of microglia researchgate.net. Conversely, a different study in 3xTg-AD mice treated with this compound observed a reduction in astrogliosis plos.org. Activation of LXRs by agonists like this compound is thought to suppress the release of pro-inflammatory cytokines from microglia and astrocytes, potentially helping to mitigate their reactive state researchgate.net.
Synaptic dysfunction and loss are strongly correlated with cognitive decline in AD. Preclinical research indicates that this compound can positively influence synaptic density and function. In vitro experiments using primary hippocampal neurons exposed to amyloid-beta oligomers demonstrated that this compound treatment increased synaptic density alzdiscovery.orgnih.gov. This compound has been shown to restore synaptic formation and normalize neuronal synaptic function in hippocampal neurons affected by amyloid-beta exposure researchgate.net. It prevented synaptic alterations induced by Aβ, enhanced the expression of genes related to neuronal survival, reduced caspase activity, and promoted the formation of synaptic contacts nih.govresearchgate.netresearchgate.net. Furthermore, this compound regulated the expression levels of both pre- and post-synaptic proteins following exposure to amyloid-beta nih.govresearchgate.netresearchgate.net. In 3xTg-AD mice, this compound successfully rescued hippocampus long-term synaptic plasticity that had been impaired by amyloid-beta peptides, and this effect was dependent on protein synthesis plos.org. The compound also induced hypomethylation in the gene promoters of synaptic function-related genes, such as Synapsin 1 (Syn 1) and Synaptophysin (Syp), in aged 3xTg-AD mice researchgate.net.
Here is a summary of findings on the effects of this compound in preclinical AD models:
| Effect | Observation in AD Models | Source(s) |
| Cognitive Recovery | Improved novel object recognition memory; improved performance in Morris water maze. | researchgate.netnih.govnih.govplos.orgnih.govresearchgate.netalzdiscovery.org |
| Amyloid-β Levels | Reduced soluble Aβ40 and Aβ42; inconsistent effects on amyloid plaques/load. | researchgate.netnih.govnih.govplos.orgnih.govalzdiscovery.orgresearchgate.net |
| Axonal Damage | Suppressed axonal damage in mrTBI model (ApoE-dependent); decreased APP positive area and increased axonal density in stroke model. | researchgate.netnih.govnih.govahajournals.org |
| Astrogliosis & Microgliosis | Reduced astrogliosis but increased microgliosis (aged 3xTg mice); increased astrocytes but not activated microglia (3xTg-AD mice); reduced astrogliosis (3xTg-AD mice). | plos.orgresearchgate.netalzdiscovery.org |
| Synaptic Density & Function | Increased synaptic density and contacts; regulated pre- and post-synaptic protein expression; rescued synaptic plasticity. | plos.orgresearchgate.netalzdiscovery.orgnih.govresearchgate.netresearchgate.net |
Traumatic Brain Injury (TBI)
Traumatic brain injury is a significant health concern that increases the risk of neurodegenerative conditions such as Alzheimer's disease nih.govplos.org. TBI can lead to the deposition of amyloid plaques and neurofibrillary tangles, similar to those observed in Alzheimer's disease nih.govubc.ca. Preclinical research using models of TBI has investigated the effects of this compound on cognitive recovery, the accumulation of amyloid-beta (Aβ), axonal damage, and the involvement of apolipoprotein E (ApoE).
Cognitive Recovery Enhancement
Studies in mouse models of mild repetitive traumatic brain injury (mrTBI) have demonstrated that treatment with this compound can restore impaired cognitive function. For instance, this compound treatment was shown to improve novel object recognition memory in wild-type mice subjected to mrTBI nih.govplos.org. However, this improvement was not observed in ApoE-deficient mice, suggesting a role for ApoE in the cognitive benefits provided by this compound in this context nih.govplos.org. This compound did not significantly enhance the spontaneous recovery of motor deficits in these studies nih.govplos.org.
Suppression of Aβ Accumulation and Axonal Damage
TBI can lead to an increase in amyloid-beta (Aβ) levels and axonal damage nih.govmdpi.comupenn.edu. Preclinical studies have indicated that this compound can suppress the accumulation of soluble Aβ levels following mrTBI in mice nih.govplos.org. This effect was observed in both wild-type and ApoE-deficient mice, suggesting that the suppression of Aβ accumulation by this compound may occur through an ApoE-independent pathway nih.govplos.orgnih.gov.
Furthermore, this compound has been shown to suppress axonal damage in TBI models. In wild-type mice subjected to mrTBI, this compound treatment reduced the mild axonal damage observed after injury nih.govplos.org. However, in ApoE-deficient mice, which exhibited more severe axonal damage, this compound was ineffective in promoting axonal recovery nih.govplos.orgnih.gov. This highlights the dependence on ApoE for the protective effects of this compound on axonal integrity in this TBI model nih.govplos.orgnih.gov.
The following table summarizes the effects of this compound on Aβ levels and axonal damage in wild-type and ApoE-deficient mice after mrTBI:
| Outcome | Wild-Type Mice (mrTBI + this compound) | ApoE-Deficient Mice (mrTBI + this compound) |
| Soluble Aβ Levels | Suppressed | Suppressed |
| Axonal Damage | Suppressed | Unresponsive |
Depression and Anxiety Models
Liver X receptors, particularly LXRβ, are increasingly recognized for their potential role in mood disorders such as depression and anxiety news-medical.netgenomicpress.com. Preclinical studies have explored the effects of this compound, as an LXR agonist, on depressive and anxiety behaviors and hippocampal neurogenesis in animal models.
Reduction of Depressive and Anxiety Behaviors
Treatment with this compound has been shown to reduce depressive-like behaviors in rodent models of depression, such as those induced by chronic unpredictable stress (CUS) nih.govgenomicpress.comresearchgate.net. Studies have demonstrated that this compound can alleviate the depressive-like behavior induced by CUS in mice researchgate.net. This antidepressant-like effect is associated with the ability of this compound to reverse the decrease in hippocampal LXRα and LXRβ levels induced by CUS researchgate.net.
While the effects on anxiety have been less extensively studied compared to depression, some research suggests that LXRβ activation may play a role in regulating anxiety-like behaviors news-medical.netnih.gov. Mice lacking LXRβ exhibit anxiety-like behaviors news-medical.netnih.gov. The LXR agonist this compound has been reported to alleviate anxiety in experimental paradigms of stress-induced anxiety-like behavior news-medical.netgenomicpress.com. This anxiolytic effect may involve restoring the balance between excitatory and inhibitory neurotransmission, potentially through LXRβ signaling activation in the amygdala news-medical.netgenomicpress.com.
Improvement of Hippocampal Neurogenesis
Hippocampal neurogenesis, the process of generating new neurons in the hippocampus, is often impaired in models of depression and is considered a potential target for antidepressant therapies nih.govnews-medical.netuva.nl. Preclinical studies have shown that this compound treatment can improve hippocampal neurogenesis in rats exposed to CUS nih.govgenomicpress.comresearchgate.net. This effect is believed to contribute to the antidepressant effects of LXR agonists news-medical.netgenomicpress.comresearchgate.net.
Research indicates that LXRβ is particularly important for the neurogenesis-promoting effects of this compound. Knockdown of LXRβ in the hippocampus has been shown to abrogate the ability of this compound to improve both depression-like behaviors and impaired hippocampal neurogenesis nih.gov. This suggests that the beneficial effects of this compound on hippocampal neurogenesis and mood are largely mediated by the LXRβ isoform nih.gov. While ablation of hippocampal neurogenesis only partially abolished the antidepressant effects of this compound in some behavioral tests, it implies that the antidepressant effects mediated by LXRβ likely involve both neurogenesis-dependent and -independent pathways nih.gov.
This compound's impact on the hippocampus extends beyond neurogenesis to include modulation of microglial status and suppression of neuroinflammation in hippocampal subregions, which are also implicated in depression news-medical.netresearchgate.net. Furthermore, this compound has been shown to stimulate oligodendrocyte maturation and enhance myelination, processes that may also contribute to its antidepressant effects news-medical.netresearchgate.net.
Here is a summary of the effects of this compound in depression and anxiety models:
| Effect | Observation in Preclinical Models | Related Mechanisms |
| Reduction of Depressive Behaviors | Alleviated CUS-induced depressive-like behavior nih.govgenomicpress.comresearchgate.net | Reversal of decreased hippocampal LXRα/β, modulation of microglia, anti-inflammation news-medical.netresearchgate.net |
| Reduction of Anxiety Behaviors | Alleviated stress-induced anxiety-like behavior news-medical.netgenomicpress.com | Restoring excitatory/inhibitory neurotransmission balance, amygdala LXRβ signaling news-medical.netgenomicpress.com |
| Improvement of Hippocampal Neurogenesis | Increased neurogenesis in CUS model nih.govgenomicpress.comresearchgate.net | LXRβ-mediated effects, potential neurogenesis-dependent and independent pathways nih.gov |
Restoration of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. Impairment of synaptic plasticity is a common feature in many neurological conditions. Preclinical studies suggest that this compound may play a role in restoring synaptic function.
Activation of the LXR pathway by this compound has been shown to modulate synaptic plasticity researchgate.netresearchgate.net. In studies involving amyloid-beta (Aβ) exposure, this compound prevented synaptic deficits induced by Aβ researchgate.netresearchgate.net. This protective effect is likely due to the increased synthesis of synapse-related proteins following LXR activation, which promotes anti-inflammatory responses and restores synaptic function researchgate.net. In vitro studies on hippocampal neurons have demonstrated that oligomeric Aβ alters the expression levels of synaptic proteins and the number of synaptic contacts researchgate.net. Treatment with this compound prevented these synaptic changes, increased the expression of neuronal survival genes, decreased caspase activity, and promoted the number of synaptic contacts researchgate.net. This compound has been confirmed to rescue synaptic formation and normalize neuronal synaptic function in hippocampus neurons exposed to amyloid beta researchgate.net.
In a preclinical stroke model in mice, this compound treatment significantly increased synaptic protein expression and axonal density in the ischemic brain ahajournals.orgnih.gov. Specifically, this compound treatment increased the Synaptophysin (a marker for presynaptic plasticity and synaptogenesis) positive area in the ischemic boundary zone nih.gov. These findings suggest that this compound promotes synaptic protein expression and axonal growth, which may contribute to the improvement of functional outcome after stroke ahajournals.orgnih.gov.
Promotion of Oligodendrocyte Development and Myelination
Oligodendrocytes are the myelin-producing cells in the central nervous system, and myelination is essential for efficient nerve impulse transmission. Dysfunction or loss of oligodendrocytes and myelin is implicated in various neurological disorders. Research indicates that this compound can promote oligodendrocyte development and enhance myelination.
This compound has been shown to stimulate oligodendrocyte maturation and enhanced myelination, which may contribute to its therapeutic effects in neurological models researchgate.netgenomicpress.com. In a mouse model of chronic unpredictable stress (CUS), this compound treatment reversed the decrease in the number of mature oligodendrocytes (CC1+) and the density of newborn mature oligodendrocytes in the CA3 region of the hippocampus nih.gov. Furthermore, the decreased myelin basic protein (MBP) expression in the CA3 region of CUS-exposed mice was ameliorated by this compound treatment nih.gov. These results suggest that the improvement of oligodendrocyte maturation and enhancement of myelination may be structural mechanisms underlying the effects of LXR agonists nih.gov.
In experimental ICH, this compound treatment increased the density of oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes in perihematomal regions and improved white matter integrity nih.govnih.gov. This effect was abolished by microglia/macrophage conditional depletion, suggesting a role for these cells in mediating the pro-myelinating effects of this compound nih.gov. The underlying mechanisms may involve alleviated inflammatory responses and enhanced reuse of cholesterol nih.gov. Deficient cholesterol efflux from phagocytes has been reported to hinder remyelination, and this compound elevated expression of ABCA1 and ApoE, enhancing lipid/cholesterol clearance, which may contribute to oligodendrogenesis nih.gov.
Restoration of Excitatory/Inhibitory Neurotransmission Balance
Maintaining a proper balance between excitatory and inhibitory neurotransmission is critical for normal brain function. Imbalances have been implicated in various neuropsychiatric disorders. Preclinical studies suggest that this compound may help restore this balance.
In an experimental paradigm of stress-induced anxiety-like behavior, the LXR agonist this compound exerted anxiolytic effects by restoring the balance between excitatory and inhibitory neurotransmission through LXRβ signaling activation in the amygdala genomicpress.comresearchgate.netnih.gov. Stress-induced anxiety led to a reduction in LXRβ expression in the amygdala of mice nih.gov. This compound, a dual agonist for both LXRα and LXRβ, alleviated anxiety-like behaviors in stressed mice through the activation of LXRβ nih.gov. This was paralleled by correcting the disequilibrium of excitatory/inhibitory (E/I) neurotransmission in the basolateral amygdala (BLA) nih.gov.
Specifically, this compound treatment corrected the promoted amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) and augmented the decreased amplitude and frequency of miniature inhibitory postsynaptic currents (mIPSCs) in the stressed BLA nih.gov. These findings highlight that the deficiency of LXRβ signaling in the amygdala is linked to anxiety disorder, and LXRβ activation may represent a potential novel target for anxiety treatment by altering synaptic transmission in the amygdala nih.gov.
Intracerebral Hemorrhage (ICH)
Intracerebral hemorrhage (ICH) is a devastating subtype of stroke characterized by bleeding within the brain tissue, leading to significant brain injury and functional deficits. Preclinical research has investigated the effects of this compound in experimental models of ICH.
Reduction of Brain Injury and Tissue Loss
Inflammation-exacerbated secondary brain injury and limited tissue regeneration are major barriers to favorable prognosis after ICH nih.govbmj.com. Preclinical studies in collagenase-induced ICH mice have shown that this compound treatment reduces brain injury and promotes tissue regeneration. nih.govbmj.com.
This compound treatment reduced lesion volume and white matter injury and promoted hematoma clearance in ICH mice nih.govbmj.com. Multimodal MRI assessments, including T2-weighted imaging, diffusion tensor imaging, and dynamic contrast-enhanced MRI, supported better lesion recovery with this compound nih.govbmj.comresearchgate.net. Histological analysis revealed that this compound treatment led to fewer cholesterol crystal or myelin debris-laden phagocytes nih.govbmj.comresearchgate.net. This is consistent with this compound's role in upregulating LXR downstream genes involved in cholesterol efflux, such as ABCA1 and Apolipoprotein E nih.govbmj.com. The therapeutic effects of this compound in reducing brain injury were abrogated by microglia/macrophage depletion, highlighting the crucial role of these cells in mediating the beneficial effects of LXR agonism after ICH nih.govbmj.comresearchgate.net.
Data from a study on collagenase-induced ICH mice treated with this compound or vehicle demonstrated a reduction in total lesion volume at days 7 and 14, as well as reduced ipsilateral ventricle volume in the this compound-treated group compared to the vehicle group bmj.com.
| Assessment | Time Point | Vehicle | This compound |
| Total Lesion Volume | Day 7 | Data varies | Reduced |
| Total Lesion Volume | Day 14 | Data varies | Reduced |
| Ipsilateral Ventricle Volume | Data varies | Higher | Lower |
| Hematoma Volume | Day 7 | Data varies | Reduced |
Note: Data values vary across studies and specific experimental conditions. The table summarizes the observed trends.
Improved Functional Recovery
Beyond reducing tissue damage, this compound treatment in preclinical ICH models has also been associated with improved functional recovery.
In collagenase-induced ICH mice, this compound treatment led to a return to pre-ICH values of functional rotarod activity, corroborating the better lesion recovery observed with MRI nih.govbmj.comresearchgate.net. Behavioral tests, such as the rotarod test and forelimb grip strength test, showed improved performance in this compound-treated mice compared to vehicle controls starting from day 3 post-ICH and maintained through day 14 researchgate.net.
Data from functional recovery assessments in ICH mice treated with this compound or vehicle showed improvements in motor function. researchgate.net
| Functional Test | Time Point | Vehicle Performance | This compound Performance |
| Rotarod Latency | Day 3-14 | Lower | Higher |
| Forelimb Grip Strength | Day 3-14 | Lower | Higher |
Note: Data values vary across studies and specific experimental conditions. The table summarizes the observed trends.
The therapeutic effects of this compound on functional recovery were also abrogated by microglia/macrophage depletion, further supporting the link between LXR agonism, microglial modulation, and functional outcomes after ICH nih.govbmj.comresearchgate.net.
Promotion of Oligodendrogenesis
Oligodendrogenesis, the process by which new oligodendrocytes differentiate from precursor cells, is vital for myelination and remyelination in the central nervous system. Studies have indicated that LXR activation can promote this process. In experimental models of intracerebral hemorrhage (ICH), this compound treatment increased the density of oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes in perihematomal regions. nih.govbmj.com This effect was associated with improved white matter integrity. nih.gov The underlying mechanisms may involve alleviated inflammatory responses and enhanced reuse of cholesterol, which is essential for myelin synthesis. nih.govbmj.com Depletion of regulatory microglia/macrophages was found to abolish the therapeutic effects of LXR agonism, suggesting a link between microglial modulation and enhanced oligodendrogenesis. nih.gov
Enhancement of Neural Stem Cell (NSC) Proliferation
Neural stem cells (NSCs) are self-renewing, multipotent cells that can differentiate into neurons and glial cells, playing a crucial role in neurogenesis and brain repair. bioinformant.com Preclinical studies have shown that this compound can promote NSC proliferation. In a model of bilateral carotid artery stenosis, this compound administration promoted the proliferation of neural stem cells in the dentate gyrus during chronic cerebral hypoperfusion. nih.gov This was also associated with improved performance in cognitive tests. nih.gov In experimental ICH, treatment with this compound increased the density of SOX2+/Ki67+ neural stem cells and SOX2+/DCX+ neuronal progenitor cells in subventricular zones. nih.govresearchgate.net
Modulation of Microglia/Macrophage Phenotypes
Microglia and macrophages are key immune cells in the central nervous system, and their activation state significantly influences the outcome of neurological insults. Microglial activation is often classified into pro-inflammatory (M1) and anti-inflammatory/regulatory (M2) phenotypes. researchgate.netmdpi.com this compound has been shown to modulate the phenotype of microglia/macrophages. In experimental ICH, daily administration of this compound inhibited the expression of pro-inflammatory markers such as IL-1β and iNOS in the perihematomal region. nih.govresearchgate.net More importantly, this compound promoted the shifting of perihematomal microglia/macrophages from a pro-inflammatory (IL-1β+/Iba1+) to a regulatory phenotype (Arg1+/CD206+ CD68+). nih.govresearchgate.net This phenotype change was associated with improved histological and functional recovery, and the therapeutic effects were abrogated by conditional depletion of microglia/macrophages. nih.govbmj.comresearchgate.net The modulation of microglial status and suppression of neuroinflammation by this compound may contribute to improved neurological outcomes. researchgate.net
Cardiovascular Diseases
LXR agonists, including this compound, have garnered significant interest as potential therapeutics for cardiovascular diseases, particularly atherosclerosis, due to their role in regulating lipid metabolism and inflammation. nih.govnjit.edu
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries. njit.edu LXRs play pivotal roles in inhibiting inflammation and promoting reverse cholesterol transport (RCT), making their agonists potential candidates for atherosclerosis treatment. frontiersin.orgnih.gov
Antiatherogenic Activity in Murine Models
Preclinical studies in murine models have demonstrated the antiatherogenic activity of this compound. In Ldlr−/− mice, a widely used model for atherosclerosis research, this compound treatment has been shown to reduce atherosclerotic lesion area. nih.govfrontiersin.orgpnas.org A similar reduction in atherosclerosis has been observed in apoE−/− mice treated with this compound. frontiersin.orgpnas.orgsemanticscholar.org Studies using nanoparticles encapsulating this compound have also shown reduced CD68-positive cell (macrophage) content in plaques in Ldlr−/− mice, indicating a reduction in macrophage accumulation within lesions. nih.govnjit.eduresearchgate.net This antiatherogenic effect is linked to the ability of this compound to regulate inflammation and lipid metabolism in these models. nih.govnjit.edu
Promotion of Reverse Cholesterol Transport (RCT)
Reverse Cholesterol Transport (RCT) is a critical pathway that removes excess cholesterol from peripheral cells, such as macrophages in atherosclerotic plaques, and transports it to the liver for excretion. nih.govahajournals.org LXRs are key regulators of RCT, upregulating genes encoding proteins involved in cholesterol efflux and excretion, such as ABCA1, ABCG1, ABCG5, and ABCG8. frontiersin.orgnih.govahajournals.orgnih.gov Administration of this compound has been shown to significantly increase the rate of macrophage RCT in vivo in various mouse models, including wild-type, LDLR/apobec-1 double knockout, and human apoB/CETP double transgenic mice. ahajournals.orgnih.govahajournals.org This promotion of RCT is considered a significant mechanism by which this compound exerts its antiatherogenic effects. frontiersin.orgnih.gov this compound upregulates the expression of ABCA1 and ABCG1, promoting cholesterol efflux from macrophages. frontiersin.orgpnas.orgnih.gov It also appears to enhance the excretion of cholesterol through the liver and intestine. nih.govahajournals.orgnih.gov
Preclinical Findings of this compound in Disease Models
| Disease Model | Key Finding | Relevant Section | Source(s) |
| Experimental ICH (Murine) | Increased density of OPCs and mature oligodendrocytes. | 3.2.4.3. Promotion of Oligodendrogenesis | nih.govbmj.com |
| Experimental ICH (Murine) | Increased density of SOX2+/Ki67+ NSCs and SOX2+/DCX+ neuronal progenitors. | 3.2.4.4. Enhancement of Neural Stem Cell (NSC) Proliferation | nih.govresearchgate.net |
| Bilateral Carotid Artery Stenosis (Murine) | Promoted proliferation of NSCs in the dentate gyrus. | 3.2.4.4. Enhancement of Neural Stem Cell (NSC) Proliferation | nih.govresearchgate.net |
| Experimental ICH (Murine) | Promoted shift of microglia/macrophages from pro-inflammatory to regulatory phenotype. | 3.2.4.5. Modulation of Microglia/Macrophage Phenotypes | nih.govresearchgate.net |
| Ldlr−/− Mice (Atherosclerosis) | Reduced atherosclerotic lesion area. | 3.3.1.1. Antiatherogenic Activity in Murine Models | nih.govfrontiersin.orgpnas.org |
| apoE−/− Mice (Atherosclerosis) | Reduced atherosclerotic lesion area. | 3.3.1.1. Antiatherogenic Activity in Murine Models | frontiersin.orgpnas.orgsemanticscholar.org |
| Various Mouse Models (RCT) | Increased rate of macrophage Reverse Cholesterol Transport (RCT). | 3.3.1.2. Promotion of Reverse Cholesterol Transport (RCT) | ahajournals.orgnih.govahajournals.org |
Cholesterol Efflux from Macrophages
This compound has been shown to promote cholesterol efflux from macrophages. ahajournals.orgfrontiersin.orgresearchgate.netahajournals.org This effect is considered important in inhibiting atherosclerosis by improving reverse cholesterol transport (RCT). ahajournals.orgfrontiersin.orgahajournals.org Activation of LXRs by synthetic agonists like this compound upregulates the expression of ATP binding cassette transporters A1 (ABCA1) and G1 (ABCG1) in macrophages, which are crucial for cholesterol efflux. frontiersin.orgahajournals.org Studies using various mouse models, including wild-type, LDLR/apobec-1 double knockout, and human apolipoprotein (apo)B/cholesteryl ester transfer protein (CETP) double transgenic mice, have demonstrated that administration of this compound significantly increased the levels of macrophage-derived 3H-cholesterol in plasma and feces, indicating enhanced RCT. ahajournals.orgahajournals.org
Hypertension
Research in hypertensive rat models has investigated the effects of this compound on blood pressure and vascular function. researchgate.netnih.gov
Reduction of Angiotensin II-Mediated Pressor Responses
This compound treatment has been observed to reduce systolic blood pressures in hypertensive rats. researchgate.netnih.gov Studies in Sprague-Dawley rats demonstrated that oral administration of this compound blunted the vasopressor effect of Angiotensin II (Ang II) infusions. nih.gov This suggests that this compound can decrease Ang II-mediated pressor responses. nih.gov
Reduction of Vascular Inflammation (NF-κB, TNFα)
This compound has demonstrated effects on inflammatory markers in vascular tissue in hypertensive models. The expression of nuclear factor kappaB (NF-κB) and tumor necrosis factor alpha (TNF-α), which were increased in hypertensive rats, were reduced by this compound treatment. researchgate.netnih.gov This suggests that this compound can improve inflammatory markers in vascular tissue in the context of hypertension. researchgate.netnih.gov LXR-dependent anti-inflammatory properties are thought to involve the transrepression of factors involved in inflammatory gene expression, such as NF-κB. ahajournals.org
Myocardial Ischemia Reperfusion
Preclinical studies have explored the potential cardioprotective effects of this compound in models of myocardial ischemia-reperfusion (I/R) injury. researchgate.netnih.gov
Improvement of Cardiac Function
Activation of LXRs by synthetic agonists like this compound has been associated with protection against myocardial ischemia-reperfusion injury. researchgate.netnih.gov In vivo studies in mice where LXR activation was induced by this compound prior to heart isolation and perfusion with induced global ischemia and reperfusion showed improved left ventricular contractile function. researchgate.netnih.gov This improvement in cardiac function was also reflected in increased echocardiographic measurements of left ventricular ejection fraction (LVEF) and left ventricular fractional shortening in treated mice compared to vehicle. ahajournals.org These data suggest that LXR activation plays a cardioprotective role in acute myocardial I/R injury. ahajournals.org
Inflammatory and Autoimmune Diseases
Rheumatoid Arthritis (RA) / Collagen-Induced Arthritis (CIA)
Collagen-induced arthritis (CIA) in rodents is a widely used experimental model that shares several clinical and histological features with human rheumatoid arthritis (RA), including polyarthritis, synovial hyperplasia, cartilage injury, and bone destruction biocytogen.jp. Preclinical studies have investigated the effects of this compound in this model to understand its potential in modulating arthritis.
Suppression of Arthritis Onset and Severity
Research indicates that this compound treatment can suppress the onset and reduce the severity of CIA in mice. Studies have shown a dose-dependent reduction in both the incidence and clinical severity of arthritis in mice treated with this compound oup.comnih.govoup.comresearchgate.net. For instance, higher doses (0.3–1.0 mg/kg/day) of this compound have been reported to reduce CIA incidence by up to 50% compared to vehicle-treated mice oup.comoup.com. While a lower dose (0.1 mg/kg/day) also showed a decrease in incidence, the effect was observed later and diminished over time compared to higher doses oup.comoup.com. This compound treatment significantly reduced median arthritis indices and histological joint damage in a dose-dependent manner oup.comoup.com.
Reduction of Inflammatory Cell Infiltration and Bone Destruction
Histological evaluations of affected joints in CIA mice have demonstrated that this compound treatment reduces inflammatory cell infiltration and bone destruction oup.comcore.ac.uk. Compared to vehicle-treated mice, those receiving this compound showed remarkably reduced inflammatory cell infiltration in joint sections oup.comcore.ac.uk. Furthermore, treatment with this compound, particularly at doses of 0.3 and 1.0 mg/kg/day, significantly reduced histological damage scores in the joint sections oup.comcore.ac.uk. This suggests that this compound may have a protective effect against the structural damage characteristic of RA.
Data from studies on CIA mice illustrating the impact of this compound on arthritis incidence and histological damage scores are summarized below:
| Treatment Group (mg/kg/day) | CIA Incidence (Day 40) | Histological Damage Score (Day 40) |
| Vehicle | 100% (Day 27) nih.gov | Severe (characterized by inflammatory cell infiltration and bone erosion) oup.comcore.ac.uk |
| This compound (0.1) | Significantly decreased (at a later time point) oup.comoup.com | Decreased significantly oup.comoup.com |
| This compound (0.3) | Reduced up to 50% oup.comoup.com | Significantly reduced oup.comcore.ac.uk |
| This compound (1.0) | Reduced up to 50% oup.comoup.com | Significantly reduced oup.comcore.ac.uk |
Note: Data are representative findings from preclinical studies and may vary depending on specific experimental conditions.
Endotoxemia and Liver Injury
Endotoxemia, characterized by the presence of lipopolysaccharide (LPS) in the bloodstream, can lead to significant inflammation and organ injury, including liver damage nih.govumw.edu.plmdpi.com. Preclinical investigations using rat models of endotoxemia have explored the protective effects of this compound on liver injury and associated inflammatory responses.
Attenuation of Liver Injury Markers (ALT, Bilirubin)
Studies have shown that this compound can attenuate the increase in plasma levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT) and bilirubin (B190676) in rat models of endotoxemia nih.govnih.gov. Low doses of this compound (0.1 or 0.3 mg/kg) administered before the induction of endotoxemia significantly reduced the elevation of these markers observed at 6 hours nih.gov. However, a higher dose (1.0 mg/kg) did not exhibit the same protective effect nih.gov. This suggests a dose-dependent efficacy of this compound in mitigating endotoxemia-induced liver damage as assessed by these markers.
Data on the effect of this compound on liver injury markers in endotoxemic rats are presented below:
| Treatment Group (mg/kg) | Plasma ALT Levels (6h) | Plasma Bilirubin Levels (6h) |
| Vehicle + LPS/Peptidoglycan | Increased nih.govnih.gov | Increased nih.govnih.gov |
| This compound (0.1) + LPS/Peptidoglycan | Significantly attenuated increase nih.gov | Significantly attenuated increase nih.gov |
| This compound (0.3) + LPS/Peptidoglycan | Significantly attenuated increase nih.gov | Significantly attenuated increase nih.gov |
| This compound (1.0) + LPS/Peptidoglycan | No significant attenuation nih.gov | No significant attenuation nih.gov |
Note: Data reflect changes relative to the vehicle + LPS/Peptidoglycan group in preclinical studies.
Attenuation of Inflammatory Mediators (TNF-α, PGE2)
This compound has also been shown to attenuate the production of inflammatory mediators in the context of endotoxemia. In rat models, low doses of this compound (0.1 or 0.3 mg/kg) significantly attenuated the increase in plasma levels of TNF-α (at 1 hour) and prostaglandin (B15479496) E2 (PGE2) (at 6 hours) associated with endotoxemia nih.govnih.gov. Similar to the liver injury markers, a higher dose (1.0 mg/kg) did not significantly reduce the levels of these inflammatory mediators nih.gov. In vitro studies using primary cultures of rat Kupffer cells, which are resident macrophages in the liver and play a key role in the inflammatory response to endotoxins, demonstrated that this compound treatment attenuated both secreted and cell-associated levels of TNF-α nih.gov. This attenuation of TNF-α by LXR agonists like this compound in Kupffer cells is suggested to involve interference with posttranscriptional regulation nih.gov.
Data on the effect of this compound on inflammatory mediators in endotoxemic rats are summarized below:
| Treatment Group (mg/kg) | Plasma TNF-α Levels (1h) | Plasma PGE2 Levels (6h) |
| Vehicle + LPS/Peptidoglycan | Increased nih.govnih.gov | Increased nih.govnih.gov |
| This compound (0.1) + LPS/Peptidoglycan | Significantly attenuated increase nih.gov | Significantly attenuated increase nih.gov |
| This compound (0.3) + LPS/Peptidoglycan | Significantly attenuated increase nih.gov | Significantly attenuated increase nih.gov |
| This compound (1.0) + LPS/Peptidoglycan | No significant attenuation nih.gov | No significant attenuation nih.gov |
Note: Data reflect changes relative to the vehicle + LPS/Peptidoglycan group in preclinical studies.
Interference with Post-transcriptional Regulation of TNF-α
Research indicates that this compound can interfere with the post-transcriptional regulation of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov Studies in primary cultures of rat Kupffer cells demonstrated that treatment with an LXR agonist, such as this compound, attenuated both the secreted and cell-associated levels of TNF-α, while the TNF-α mRNA levels remained unchanged. nih.gov This suggests a mechanism of action that does not involve the direct suppression of TNF-α gene transcription. nih.gov
Further investigation into the mechanism revealed that phosphorylated p38 mitogen-activated protein kinase (MAPK), which is crucial for TNF-α production at the post-transcriptional level, was attenuated by this compound treatment in Kupffer cells. nih.gov Experiments using murine LXR-deficient Kupffer cells showed enhanced production of TNF-α in cells from LXR-α(-/-) mice challenged with lipopolysaccharide (LPS) compared to LXR-β(-/-) and wild-type Kupffer cells. nih.gov These findings support a novel mechanism by which LXR activation, through agonists like this compound, attenuates liver injury by interfering with the post-transcriptional regulation of TNF-α in Kupffer cells. nih.gov
Another study using the LXR agonist T0901317 (also known to activate LXRs like this compound frontiersin.org) in THP-1 macrophages demonstrated that LXR activation promoted the degradation of LPS-induced TNF-α mRNA. oup.comoup.com This effect was shown to occur through the 3′-untranslated region (3′-UTR) of the TNF-α mRNA. oup.comoup.com The study also found that LXR activation increased the expression of tristetraprolin (TTP), an RNA-binding protein that promotes the degradation of mRNAs containing AU-rich elements in their 3′-UTRs, including TNF-α mRNA. oup.comoup.com Antagonizing TTP with siRNA abrogated the LXR agonist-mediated inflammatory cytokine mRNA decay. oup.comoup.com Additionally, the LXR agonist repressed LPS-induced phosphorylation of ERK1/2 and p38 MAPK in THP-1 macrophages, pathways involved in regulating TTP activity and mRNA stability. oup.comoup.com While this study primarily used T0901317, it supports the concept that LXR activation influences TNF-α at a post-transcriptional level through mechanisms involving mRNA stability and regulatory proteins like TTP, a mechanism potentially shared by other LXR agonists like this compound.
Other Preclinical Inflammatory Disease Models (General Efficacy)
Synthetic LXR agonists, including this compound, have demonstrated efficacy in ameliorating pathology in numerous preclinical rodent models of inflammatory disease. nih.gov These models span a wide range of conditions, such as atherosclerosis, atopic dermatitis, acute lung injury, autoimmune disease, and neurodegenerative disorders. nih.gov
In a murine model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, this compound treatment was investigated for its preventive effects on the evolution of arthritis and the inflammatory response. oup.com Oral administration of this compound significantly reduced the incidence and attenuated the clinical and histological severity of CIA compared to vehicle-treated mice. oup.com this compound treatment also significantly reduced inflammatory mediator production in joint sections and lowered serum levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in a dose-dependent manner. oup.com
| Treatment Group | CIA Incidence (%) | Histological Damage Score | Serum TNF-α Level | Serum IL-1β Level | Serum IL-6 Level |
|---|---|---|---|---|---|
| Vehicle-treated CIA mice | 100 (Day 27) | Increased | Increased | Increased | Increased |
| This compound (0.1 mg/kg/day) | Reduced (late) | Not significant reduction | Not significantly different from vehicle | Not specified | Not specified |
| This compound (0.3 mg/kg/day) | Reduced (up to 50%) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound (1.0 mg/kg/day) | Reduced (up to 50%) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| Sham-treated control | 0 | No evidence of disease | Not detected | Not detected | Not detected |
In a rat model of endotoxemia, this compound attenuated the increase in plasma levels of liver injury markers and inflammatory mediators like TNF-α and prostaglandin E2. nih.gov However, this effect was observed at lower doses (0.1 or 0.3 mg/kg), while a higher dose (1.0 mg/kg) did not show the same attenuation. nih.gov
Studies in experimental stroke models in rats and mice have shown that administration of synthetic LXR agonists, including this compound, after ischemic occlusion improved stroke outcome, indicated by decreased infarct volume area and better neurological scores. ahajournals.org This neuroprotection correlated with decreased expression of pro-inflammatory genes in the brain and reduced nuclear factor-κB (NF-κB) transcriptional activity. ahajournals.org While this compound inhibited the ischemia-induced increase in IL-1β, it did not significantly alter TNF-α levels in this specific model. ahajournals.org
In the context of phosgene-induced acute lung injury (P-ALI) in rats, this compound pretreatment led to a significant upregulation of LXRα expression and reduced the severity of lung injury. nih.gov Although the decreases in inflammatory cytokines IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid were not statistically significant, their mRNA expression levels were significantly reduced in the groups treated with phosgene (B1210022) and this compound compared to the phosgene-only group. nih.gov The protective effects of LXRα activation in this model may be associated with the modulation of PI3K/Akt and NF-κB signaling pathways. nih.gov
This compound has also shown anti-inflammatory effects in the context of Newcastle disease virus (NDV) infection in avian cells (DF-1 cells). nih.gov this compound treatment reduced the mRNA and protein expression levels of inflammatory cytokines, including IL-1β, IL-6, IL-8, IFN-β, and TNF-α, induced by NDV infection. nih.gov This was associated with inhibition of NF-κB activation. nih.gov
Furthermore, this compound inhibited cytokine-induced osteopontin (B1167477) (OPN) expression in macrophages by suppressing OPN promoter activity. ahajournals.org This inhibition is thought to involve interference with activator protein-1 (AP-1) signaling pathways, as this compound inhibited TNF-α-induced c-Fos and phospho-c-Jun protein expression. ahajournals.org
In human umbilical vein endothelial cells (HUVECs), this compound inhibited both primary and TNF-α-induced expression of sphingosine (B13886) 1-phosphate receptor 2 (S1PR2), which is involved in endothelial barrier dysfunction. physiology.org While this compound attenuated S1PR2-induced endothelial barrier dysfunction, its influence on S1PR2 mRNA expression and stability was not direct, and no potential LXR binding sites were found in the S1PR2 gene promoter. physiology.org
Collectively, these preclinical studies highlight the broad anti-inflammatory potential of this compound across various disease models, mediated through diverse mechanisms including the modulation of cytokine production, interference with post-transcriptional regulation of TNF-α, and interactions with key inflammatory signaling pathways like NF-κB and AP-1. nih.govnih.govoup.comahajournals.orgnih.govnih.govahajournals.orgphysiology.org
Challenges and Future Directions in Gw3965 Research
Specificity of LXR Agonism
A significant challenge in utilizing pan-LXR agonists like GW3965 is their activation of both LXRα and LXRβ isoforms. While both isoforms play roles in lipid metabolism and inflammation, their distinct tissue distribution and specific target genes can lead to a mix of desired therapeutic effects and undesirable side effects.
Dual LXRα/β Agonism vs. Isoform Specificity
This compound acts as a dual agonist for both LXRα and LXRβ, with reported EC₅₀ values of 190 nM for human LXRα and 30 nM for human LXRβ, indicating a slightly higher potency for the beta isoform medchemexpress.com. LXRα is predominantly expressed in the liver, intestines, macrophages, and adipose tissue, playing a major role in fatty acid synthesis, hepatic cholesterol excretion, and bile acid synthesis ahajournals.orgnih.gov. LXRβ is more ubiquitously expressed nih.gov. The activation of LXRα in the liver is strongly associated with the induction of lipogenic genes, such as SREBP-1c, leading to increased fatty acid and triglyceride synthesis, which can result in hepatic steatosis and hypertriglyceridemia nih.govumich.eduresearchgate.net. These lipid-related side effects have been a major impediment to the clinical development of LXR agonists nih.govumich.eduresearchgate.net.
Achieving isoform-specific agonism is a critical future direction. The high similarity in the DNA and ligand-binding domains between LXRα and LXRβ presents a challenge in developing highly selective agonists ahajournals.org. However, research is ongoing to identify or design compounds that preferentially activate LXRβ, potentially retaining beneficial anti-atherosclerotic and anti-inflammatory effects while minimizing the LXRα-mediated lipogenic liabilities nih.govresearchgate.net. Some studies have explored LXRβ-selective modulators with the aim of inhibiting atherosclerosis without the significant undesired effects on triglyceride levels ahajournals.org.
Translational Considerations
Translating the promising preclinical efficacy observed with this compound and other LXR agonists into successful clinical outcomes has proven difficult.
Preclinical Study Efficacy and Generalizability
Preclinical studies using this compound and other synthetic LXR agonists have demonstrated efficacy in various animal models of inflammatory diseases, atherosclerosis, and certain cancers nih.gov. For instance, this compound has shown the ability to reduce atherosclerotic lesion size in mouse models alzdiscovery.org. It has also demonstrated potential in models of neurodegenerative diseases and cancer nih.govalzdiscovery.org. However, the generalizability of these findings to human physiology is limited by species-specific differences in lipid metabolism and LXR target gene regulation nih.govalzdiscovery.org. For example, LXR agonists induce the inducible degrader of the LDLR (IDOL) in peripheral tissues but not in the liver in mice, whereas in cynomolgus monkeys, hepatic IDOL is induced, leading to reduced LDLR levels and elevated plasma LDL nih.gov. The presence of CETP, an LXR target gene in primates but not mice, also contributes to differences in cholesterol ester transfer nih.gov. These discrepancies highlight the challenges in predicting human responses based solely on preclinical rodent data.
Clinical Trial Outcomes with LXR Agonists (Historical Context)
Historically, clinical trials evaluating LXR agonists, primarily for atherosclerosis, have faced disappointing outcomes, largely due to the induction of hypertriglyceridemia and other adverse effects nih.govumich.eduresearchgate.net. While some LXR agonists, like LXR-623, progressed to Phase 1 clinical trials and showed evidence of engaging LXR targets like ABCA1 and ABCG1 in humans, they were associated with central nervous system-related adverse events, leading to trial termination researchgate.net. The significant increase in triglycerides observed in both preclinical and clinical studies has been a major factor limiting the progression of many LXR agonists nih.govumich.eduresearchgate.net. This historical context underscores the need for novel strategies to mitigate these metabolic side effects or identify indications where the benefit-risk profile is more favorable.
Combination Therapies
One promising future direction involves utilizing LXR agonists like this compound in combination with other therapeutic agents to enhance efficacy and potentially mitigate side effects.
Synergy with EGFR-TKIs in Cancer
Recent research has explored the potential for synergistic effects between LXR agonists and epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) in cancer treatment, particularly in overcoming acquired resistance to EGFR-TKIs in non-small cell lung cancer (NSCLC) ahajournals.orgnih.gov. Studies have shown that LXR activation by this compound can re-sensitize gefitinib-resistant NSCLC cells to gefitinib (B1684475) treatment by inhibiting the NF-κB signaling pathway nih.govnih.gov. The combination of this compound and gefitinib has demonstrated synergistic effects in suppressing cell viability, inducing apoptosis, and inhibiting colony formation in gefitinib-resistant NSCLC cell lines in vitro nih.govnih.gov. This synergy is thought to involve the inhibition of key survival pathways like Akt-NF-κB nih.govnih.gov.
Furthermore, the combination of this compound with EGFR inhibitors like Afatinib has shown synergistic lethality in preclinical models of prostate cancer, suggesting a dual inhibitory effect by increasing and activating LXRα, leading to increased tumor suppressors and inhibited tumor progression frontiersin.org. The observed synergy in cancer models suggests that combining LXR agonists with agents targeting other pathways, such as EGFR signaling, could be a viable strategy to improve therapeutic outcomes and overcome resistance mechanisms.
Synergistic Effects with Other Agents (e.g., Gefitinib)
Studies have explored the potential for synergistic effects when this compound is used in combination with other therapeutic agents. A notable area of research involves its interaction with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.
Research indicates that this compound can exert synergistic effects in overcoming gefitinib resistance in gefitinib-resistant lung cancer cells. frontiersin.orgdovepress.com This synergy has been linked to the inhibition of Nuclear factor kappa B (NF-κB), a key regulator of inflammatory and immune responses, which this compound has been shown to suppress. frontiersin.orgspandidos-publications.comnih.gov Additionally, this compound treatment decreased vimentin (B1176767) levels in the presence of gefitinib, suggesting an inhibition of epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance in non-small cell lung carcinoma (NSCLC). dovepress.com Further mechanistic studies have demonstrated that the synergistic effect of gefitinib and this compound involves the inhibition of the Akt/mTOR signaling pathway and activation of the AMP-activated protein kinase (AMPK) pathway in gefitinib-resistant cells. amegroups.cn
Beyond gefitinib, this compound has also been reported to show synergistic effects with BH3 mimetics by downregulating Bcl-2 expression levels in various cancers, including breast, colon, lung, and glioblastoma, as confirmed in both in vitro and in vivo studies. frontiersin.org In pancreatic ductal adenocarcinoma cells, this compound combined with gemcitabine (B846) inhibited the expression of G1-S phase regulatory protein and promoted apoptosis in a dosage-dependent manner. frontiersin.org
Potential with Glucocorticoids and Rexinoids
The interaction between LXRs and other nuclear receptors, such as glucocorticoid receptor (GR) and retinoid X receptor (RXR), presents potential for combination therapies.
Studies have investigated the interplay between LXR agonists like this compound and glucocorticoids. Activation of LXRs by this compound has been shown to repress GR-stimulated transactivation of certain glucocorticoid response element (GRE)-driven promoters in a gene-specific fashion. researchgate.net In animal models, this compound attenuated dexamethasone-induced elevation of circulating glucose and suppressed the mRNA expression of hepatic gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). researchgate.netnih.govoup.comresearchgate.net This suggests a potential mechanism by which LXR activation can influence glucocorticoid-mediated metabolic effects.
Furthermore, the combination of LXR agonists, including this compound, with rexinoids, which are RXR ligands, has shown promising results, particularly in the context of cancer differentiation therapy. Rexinoids alone may be insufficient to induce differentiation in certain cancer types, but when combined with LXR agonists like T0901317 or this compound, they induced potent differentiation and cytotoxicity in acute myeloid leukemia (AML) cell lines and primary human AML cells, while sparing normal progenitor cells. nih.govresearchgate.netresearchgate.net This suggests a potential role for RXR/LXR-regulated gene expression in the differentiation of AML cells and highlights the potential of combining rexinoids and LXR agonists for therapeutic purposes.
Development of Novel LXR Ligands
The development of novel LXR ligands is a significant area of research aimed at harnessing the therapeutic potential of LXR activation while mitigating undesirable side effects, such as hepatic lipogenesis and hypertriglyceridemia, which have been observed with early synthetic agonists like this compound and T0901317. nih.govmdpi.comfrontiersin.orgresearchgate.net Strategies for developing improved LXR ligands include structure-guided drug design, cell-specific drug targeting, and exploring non-systemic drug administration routes. researchgate.netnih.gov The goal is to develop selective liver X receptor modulators (SLiMs) that exhibit varied pharmacological properties, potentially separating the beneficial effects from the adverse ones. researchgate.net This includes the development of LXRβ-selective agonists, tissue-selective LXR agonists, and transrepression-selective LXR ligands. mdpi.comresearchgate.netresearchgate.netresearchgate.net
Structure-Guided Drug Design
Structure-guided drug design plays a crucial role in the development of novel LXR ligands. By utilizing the crystal structures of the LXR ligand-binding domain (LBD) in complex with various ligands, researchers can gain insights into the molecular interactions and structural determinants required for high-affinity binding and transcriptional activation or repression. mdpi.compnas.orgnih.govrcsb.orgpdbj.org This structural information guides the design and synthesis of new compounds with modified structures to achieve desired properties, such as improved potency, selectivity for LXRα or LXRβ, or selective modulation of LXR-mediated transactivation versus transrepression. mdpi.comrcsb.orgpdbj.org For instance, structural modifications have been explored to create ligands with LXRα-subtype selectivity or those that act as hydrogen bond acceptors in the side chain to enhance binding and activation. pnas.org
Cell-Specific Drug Targeting
Developing LXR ligands that can selectively target specific cell types is another strategy to enhance therapeutic efficacy and reduce systemic side effects. researchgate.netnih.govresearchgate.net The rationale behind this approach is based on the observation that LXRs exhibit differential expression patterns and functional roles in various cell types. LXRα is predominantly expressed in metabolic tissues like the liver, while LXRβ is more ubiquitously expressed. nih.govmdpi.comfrontiersin.org Furthermore, different cell types, such as macrophages and hepatocytes, can exhibit distinct responses to LXR ligands. pnas.org By designing ligands or delivery systems that preferentially accumulate in or activate LXRs in target cells (e.g., macrophages in atherosclerotic plaques or specific cancer cells), it may be possible to maximize the beneficial effects while minimizing exposure and potential adverse effects in non-target tissues. researchgate.netpnas.org
Q & A
Q. How to evaluate this compound’s dose-dependent effects on blood-brain barrier (BBB) integrity in neuroinflammatory models?
- In traumatic brain injury (TBI), this compound (15 mg/kg) reduces axonal damage and improves cognition. Combine this compound with CX3CR1CreER:Rosa26iDTR mice to deplete microglia and validate M/M-dependent mechanisms via RNA-seq of hippocampal tissue .
Data Contradiction Analysis
Q. Why do some studies report this compound-induced hypertriglyceridemia despite antiatherogenic benefits?
- Species- and strain-specific LXRα/β activation thresholds influence lipid metabolism. In LDLR⁻/⁻ mice, this compound increases HDL but elevates triglycerides via hepatic SREBP-1c; apoE⁻/⁻ mice show less pronounced dyslipidemia . Use lipidomic profiling and temporal dosing (e.g., intermittent vs. continuous) to mitigate adverse effects .
Q. How to resolve conflicting reports on this compound’s role in Ang II-mediated hypertension?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
